molecular formula C24H22N2O4 B11710450 8'-Methoxy-1,1,3-trimethyl-6'-nitro-1,3-dihydrospiro[benzo[e]indole-2,2'-chromene] CAS No. 41532-94-9

8'-Methoxy-1,1,3-trimethyl-6'-nitro-1,3-dihydrospiro[benzo[e]indole-2,2'-chromene]

Cat. No.: B11710450
CAS No.: 41532-94-9
M. Wt: 402.4 g/mol
InChI Key: AXRFZCIWLRIMBH-UHFFFAOYSA-N
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Description

8’-Methoxy-1,1,3-trimethyl-6’-nitro-1,3-dihydrospiro[benzo[e]indole-2,2’-chromene] is a spiropyran-based photochromic dye. This compound is known for its unique photochromic properties, which means it can change color when exposed to light. The presence of a nitro group enhances the overall quantum yield of the photochemical system, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-Methoxy-1,1,3-trimethyl-6’-nitro-1,3-dihydrospiro[benzo[e]indole-2,2’-chromene] typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

8’-Methoxy-1,1,3-trimethyl-6’-nitro-1,3-dihydrospiro[benzo[e]indole-2,2’-chromene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8’-Methoxy-1,1,3-trimethyl-6’-nitro-1,3-dihydrospiro[benzo[e]indole-2,2’-chromene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8’-Methoxy-1,1,3-trimethyl-6’-nitro-1,3-dihydrospiro[benzo[e]indole-2,2’-chromene] involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible transformation between two forms: a colorless spiropyran form and a colored merocyanine form. This transformation is facilitated by the nitro group, which enhances the quantum yield of the photochemical system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8’-Methoxy-1,1,3-trimethyl-6’-nitro-1,3-dihydrospiro[benzo[e]indole-2,2’-chromene] is unique due to its enhanced quantum yield and photochromic properties, which are attributed to the presence of the nitro group. This makes it more efficient in applications requiring high quantum yield and reliable photochromic behavior .

Properties

CAS No.

41532-94-9

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

8'-methoxy-1,1,3-trimethyl-6'-nitrospiro[benzo[e]indole-2,2'-chromene]

InChI

InChI=1S/C24H22N2O4/c1-23(2)21-18-8-6-5-7-15(18)9-10-19(21)25(3)24(23)12-11-16-13-17(26(27)28)14-20(29-4)22(16)30-24/h5-14H,1-4H3

InChI Key

AXRFZCIWLRIMBH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC3=CC=CC=C32)N(C14C=CC5=C(O4)C(=CC(=C5)[N+](=O)[O-])OC)C)C

Origin of Product

United States

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